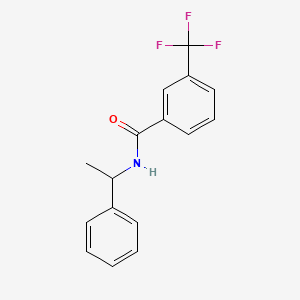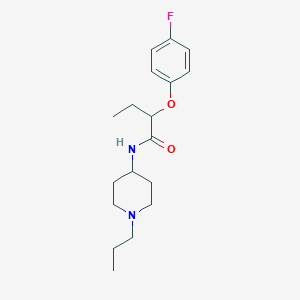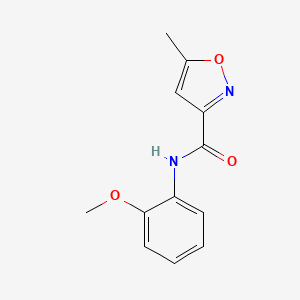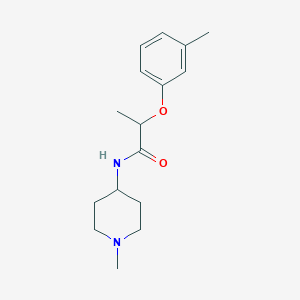
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide, also known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NPTB is a small molecule that belongs to the class of benzamides and has a unique chemical structure that makes it an interesting target for scientific investigation.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific targets in biological systems. In the case of its use as a fluorescent probe for ROS detection, this compound reacts with ROS and undergoes a chemical transformation that results in the production of a fluorescent signal. In the case of its use as an anticancer agent, this compound inhibits the proteasome, which leads to the accumulation of proteins involved in cell cycle regulation and apoptosis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in biological systems. In addition to its role as a fluorescent probe for ROS detection and an anticancer agent, this compound has also been found to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1-phenylethyl)-3-(trifluoromethyl)benzamide in lab experiments is its high selectivity and sensitivity for ROS detection. It can detect even low levels of ROS in biological systems and produce a strong fluorescent signal. Another advantage is its potential as an anticancer agent, which could lead to the development of new drugs for the treatment of cancer.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for research on N-(1-phenylethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold for the detection of other biomolecules in biological systems. Another area of interest is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to investigate the potential of this compound as an anticancer agent and to elucidate its mechanism of action in more detail.
Applications De Recherche Scientifique
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are known to play an important role in various physiological and pathological processes, and their detection is crucial for understanding their role in disease progression and treatment. This compound has been shown to selectively react with ROS and produce a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Another area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Its mechanism of action involves the inhibition of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-11(12-6-3-2-4-7-12)20-15(21)13-8-5-9-14(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGNYJGSIWERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)
![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432992.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4433013.png)

![1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4433027.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4433047.png)